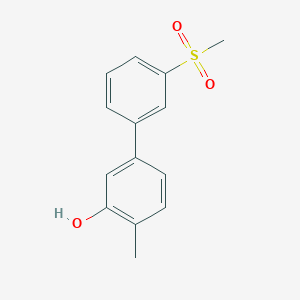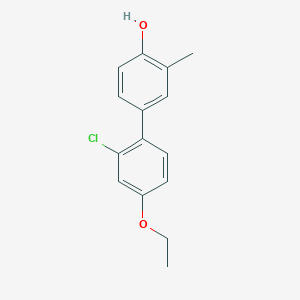
2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% (2M5MSPP) is a synthetic compound used in scientific research and in a variety of lab experiments. It is a colorless solid that can be obtained from a variety of sources, including chemical suppliers. 2M5MSPP is a versatile compound with a wide range of applications and has been studied extensively in recent years.
Scientific Research Applications
2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% has been studied extensively in recent years and has a wide range of applications in scientific research. It has been used as a model compound for studying the reactivity of aromatic sulfonates, as a reagent for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been studied as a potential inhibitor of enzymes involved in cancer metabolism and as a potential therapeutic agent for treating cancer.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% is not fully understood. It is believed that the compound may act as an inhibitor of enzymes involved in cancer metabolism. It is also thought to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% have not been studied extensively. However, it is believed that the compound may have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects. It is also believed that the compound may act as an inhibitor of enzymes involved in cancer metabolism.
Advantages and Limitations for Lab Experiments
2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to obtain, the synthesis process is straightforward, and the compound is stable and can be stored for long periods of time. The main disadvantage of 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% is that it is not water-soluble, which limits its use in aqueous solutions.
Future Directions
There are several potential future directions for 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95%. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to develop more efficient synthesis methods and to improve the solubility of the compound in aqueous solutions. Finally, research is needed to develop new applications for 2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95%, such as in drug delivery systems or as a potential therapeutic agent for treating cancer.
Synthesis Methods
2-Methyl-5-(3-methylsulfonylphenyl)phenol, 95% is synthesized from commercially available starting materials. The synthesis is typically carried out in a two-step process. The first step involves the reaction of 3-methylsulfonylphenol with 2-methyl-5-chlorophenol in the presence of a base, such as sodium hydroxide. This reaction produces 2-methyl-5-(3-methylsulfonylphenyl)phenol, 95%. The second step involves the removal of the chlorine atom by heating in the presence of a reducing agent, such as sodium borohydride. The final product is a colorless solid that can be used in scientific research and lab experiments.
properties
IUPAC Name |
2-methyl-5-(3-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)18(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYIJJKNFVDYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683996 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-36-6 |
Source


|
| Record name | 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)








